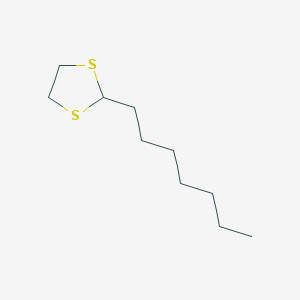
Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-: is an organic compound with the molecular formula C₁₁H₁₀N₄O₂ It is a derivative of urea, featuring a nitroso group and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-methyl-1-nitroso-3-(8-quinolyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for organic co-solvents . This method is both mild and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive nitroso group.
化学反応の分析
Types of Reactions
Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-: can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitroso group.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Urea, 1-methyl-1-nitroso-3-(8-quinolyl)- exerts its effects involves the interaction of its nitroso group with nucleophilic sites in biological molecules . This can lead to the formation of covalent bonds, altering the function of the target molecules. The quinoline moiety may also interact with specific receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
N-Nitroso-N-methylurea: A related compound with a similar nitroso group but lacking the quinoline moiety.
Nitroquinolines: Compounds with a nitro group attached to a quinoline ring, differing in the oxidation state of the nitrogen atom.
Uniqueness
Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-: is unique due to the combination of its nitroso group and quinoline moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds.
特性
| 91091-63-3 | |
分子式 |
C11H10N4O2 |
分子量 |
230.22 g/mol |
IUPAC名 |
1-methyl-1-nitroso-3-quinolin-8-ylurea |
InChI |
InChI=1S/C11H10N4O2/c1-15(14-17)11(16)13-9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3,(H,13,16) |
InChIキー |
DMUFDIMTYBEPHW-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)NC1=CC=CC2=C1N=CC=C2)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)
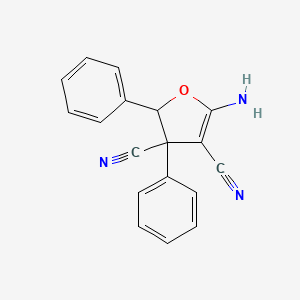
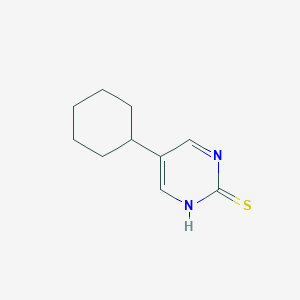
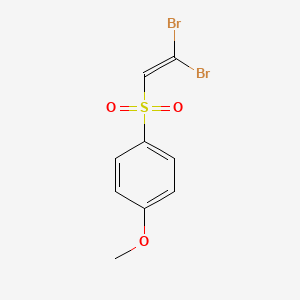
![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)

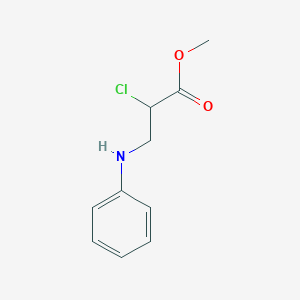

![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
